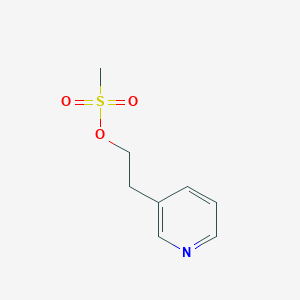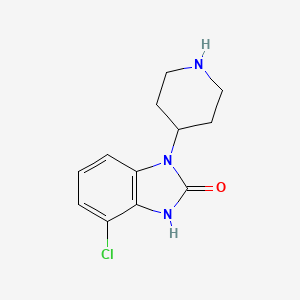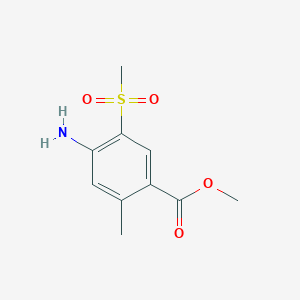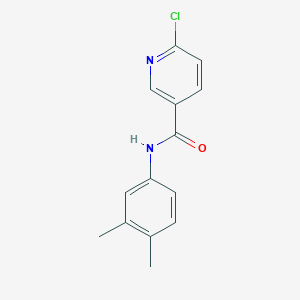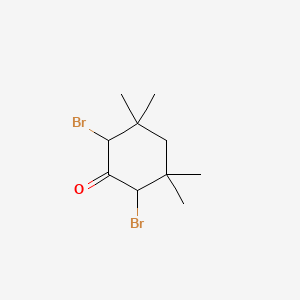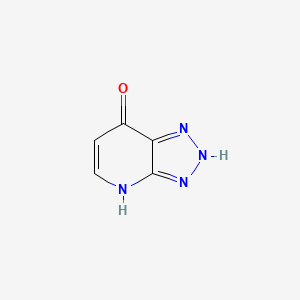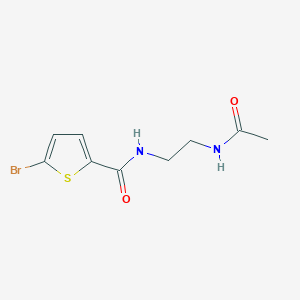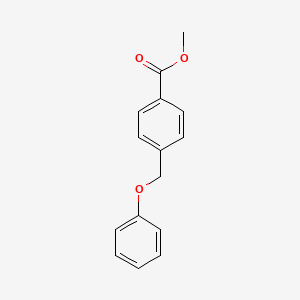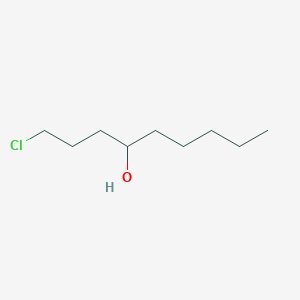
1-CHLORONONAN-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-CHLORONONAN-4-OL is an organic compound that belongs to the class of alcohols and halides. It is characterized by the presence of a hydroxyl group (-OH) and a chlorine atom attached to a nonane chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-CHLORONONAN-4-OL can be synthesized through several methods. One common approach involves the chlorination of 4-nonanol. This reaction typically uses thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions to replace the hydroxyl group with a chlorine atom.
Another method involves the hydrolysis of 1-chloro-4-nonene. This reaction requires the presence of a strong acid, such as hydrochloric acid (HCl), to facilitate the addition of a hydroxyl group to the double bond, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
1-CHLORONONAN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-chloro-4-nonanone.
Reduction: The chlorine atom can be reduced to form 4-nonanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻), to form 4-nonanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 1-chloro-4-nonanone
Reduction: 4-nonanol
Substitution: 4-nonanol
科学的研究の応用
1-CHLORONONAN-4-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of 1-CHLORONONAN-4-OL involves its interaction with specific molecular targets. In biochemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and enzyme activities.
類似化合物との比較
Similar Compounds
- 1-Chloro-2-nonanol
- 1-Chloro-3-nonanol
- 1-Chloro-5-nonanol
Uniqueness
1-CHLORONONAN-4-OL is unique due to its specific position of the chlorine atom and hydroxyl group on the nonane chain. This unique structure influences its reactivity and the types of reactions it can undergo, making it distinct from other chloro-nonanol isomers.
特性
CAS番号 |
54131-58-7 |
|---|---|
分子式 |
C9H19ClO |
分子量 |
178.70 g/mol |
IUPAC名 |
1-chlorononan-4-ol |
InChI |
InChI=1S/C9H19ClO/c1-2-3-4-6-9(11)7-5-8-10/h9,11H,2-8H2,1H3 |
InChIキー |
OALZIEQUXNGQMI-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CCCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


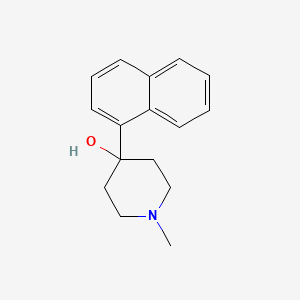
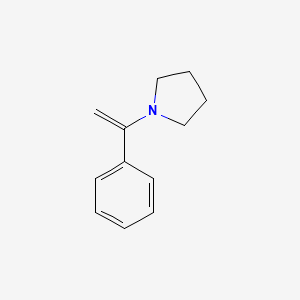
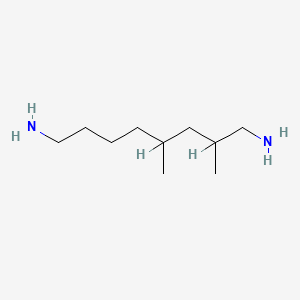
![1-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-bromoethanone](/img/structure/B8751685.png)

